molecular formula C6H13N3O2 B1526583 2-(Aminomethyl)morpholine-4-carboxamide CAS No. 1248727-03-8

2-(Aminomethyl)morpholine-4-carboxamide

Cat. No.: B1526583
CAS No.: 1248727-03-8
M. Wt: 159.19 g/mol
InChI Key: FMZBNXNMFBACBD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)morpholine-4-carboxamide is a morpholine-derived compound characterized by a carboxamide group at position 4 of the morpholine ring and an aminomethyl substituent at position 2 (Fig. 1). For example, Benzyl 2-(aminomethyl)morpholine-4-carboxylate (CAS: 317365-31-4) shares the core morpholine-carboxamide framework with an additional benzyl ester group .

Properties

IUPAC Name

2-(aminomethyl)morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c7-3-5-4-9(6(8)10)1-2-11-5/h5H,1-4,7H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZBNXNMFBACBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248727-03-8
Record name 2-(aminomethyl)morpholine-4-carboxamide
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Preparation Methods

Synthesis via Carbamate Deprotection and Amide Formation

One practical laboratory method involves starting from tert-butyl 2-(morpholine-4-carboxamido)ethylcarbamate, which upon treatment with trifluoroacetic acid (TFA) in dichloromethane at 0°C, undergoes deprotection to yield the free amine intermediate. Subsequent neutralization with sodium hydroxide (6M) to pH 7, extraction, drying, and concentration yields the target compound. Purification is achieved by column chromatography using silica gel with a dichloromethane:methanol (10:1) mixture as eluent. This method ensures high purity and is suitable for small to medium scale synthesis. Structural confirmation is performed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Step Reagents and Conditions Purpose
1 tert-butyl 2-(morpholine-4-carboxamido)ethylcarbamate + TFA in CH₂Cl₂ at 0°C Carbamate deprotection
2 Neutralization with 6M NaOH to pH 7 Free amine formation
3 Extraction, drying (Na₂SO₄), concentration Isolation
4 Column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) Purification

Industrial-Scale Synthesis via Ethylenediamine Reaction and Salt Formation

An industrially relevant synthesis of the oxalate salt of this compound involves a multi-step process starting from N-phenoxycarbonylmorpholine and ethylenediamine:

  • Stage 1: React ethylenediamine with N-phenoxycarbonylmorpholine at 64–70°C for approximately 6-7 hours.
  • Stage 2: Remove excess ethylenediamine by vacuum distillation at 70°C.
  • Stage 3: Add acetone and adjust pH to 11–12 using 30% sodium hydroxide solution, causing precipitation of solids.
  • Stage 4: Filter and concentrate to recover acetone.
  • Stage 5: Dissolve residue in water, adjust pH to 2–3 by adding oxalic acid to precipitate the oxalate salt.
  • Stage 6: Reflux with ethanol, crystallize at 0–10°C, filter, and dry to obtain the oxalate salt with 89.8% yield and high purity (HPLC 99.97%).
Stage Reagents and Conditions Outcome
1 Ethylenediamine + N-phenoxycarbonylmorpholine, 64–70°C, 6–7 h Amide bond formation
2 Vacuum distillation at 70°C Removal of excess ethylenediamine
3 Acetone + 30% NaOH, pH 11–12 Precipitation of impurities
4 Filtration and acetone recovery Purification
5 Water + oxalic acid, pH 2–3 Formation of oxalate salt
6 Ethanol reflux, crystallization at 0–10°C Crystallization and drying

Amide Bond Formation via Coupling Reagents

Another widely used method for preparing amides, including morpholine carboxamides, is through coupling reactions between amines and carboxylic acids or their derivatives:

  • Coupling Reagents: Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), TBTU, or HATU.
  • Bases: Triethylamine, N,N-diisopropylethylamine, or N-methylmorpholine.
  • Solvents: Dichloromethane, 1,2-dichloroethane, tetrahydrofuran (THF), diethyl ether, or dioxane.
  • Conditions: Typically room temperature to 60°C for 12–48 hours.

Alternatively, acid chlorides can be prepared in situ from carboxylic acids using oxalyl chloride with catalytic DMF and then reacted with amines under basic conditions to form the amide bond.

Method Key Reagents and Conditions Notes
Carbodiimide coupling Amine + carboxylic acid + DCC/EDC/TBTU/HATU + base in CH₂Cl₂ or THF Mild conditions, widely used
Acid chloride method Carboxylic acid + oxalyl chloride + DMF catalyst, then amine + base in halogenated solvent Efficient, requires careful handling

Research Findings and Optimization Notes

  • Purity and Characterization: Purity is typically confirmed by HPLC, NMR, and MS. The compound shows characteristic ^1H NMR signals for morpholine protons (δ 2.85–3.15 ppm) and molecular ion peaks in MS (m/z 173 for M+).
  • Crystallography: Single-crystal X-ray diffraction has been used to confirm the molecular structure and resolve any stereochemical ambiguities.
  • Process Optimization: Replacement of trifluoroacetic acid with hydrochloric acid in deprotection steps reduces corrosivity. Solvent recycling (e.g., dichloromethane) enhances sustainability in scale-up.
  • Thermal Stability: Thermogravimetric analysis shows decomposition above 300°C, indicating good thermal stability for formulation purposes.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Scale Yield (%) Purification Method Notes
Carbamate deprotection + chromatography tert-butyl carbamate + TFA in CH₂Cl₂, NaOH neutralization Lab scale Not specified Silica gel chromatography Suitable for small scale, high purity
Ethylenediamine + N-phenoxycarbonylmorpholine + oxalate salt formation Ethylenediamine, N-phenoxycarbonylmorpholine, NaOH, oxalic acid, acetone, ethanol Industrial scale 89.8 Crystallization (oxalate salt) High yield and purity, scalable
Amide coupling via carbodiimides or acid chlorides DCC/EDC/TBTU/HATU + base in halogenated solvents or acid chloride + base Lab to pilot scale Variable Extraction, crystallization Versatile, widely applicable

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Substitution reactions can occur at different positions on the morpholine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of hydroxyl or keto groups.

  • Reduction Products: Reduction reactions can yield amines or alcohols.

  • Substitution Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that 2-(aminomethyl)morpholine-4-carboxamide exhibits promising anticancer properties. Its structural similarity to certain known anticancer agents allows it to interact with biological targets involved in cancer cell proliferation. For instance, research has demonstrated its potential as an inhibitor of specific enzymes that facilitate tumor growth, making it a candidate for further development in cancer therapeutics.

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to penetrate the blood-brain barrier and modulate neurotransmitter levels suggests that it could be beneficial in treating cognitive impairment associated with these conditions.

Materials Science

Polymer Synthesis
In materials science, this compound serves as a monomer or additive in the synthesis of polymers. Its amine functional group can react with various isocyanates to form polyurethanes with enhanced mechanical properties. This application is particularly relevant in the production of flexible foams and coatings that require durability and resilience.

Nanocomposite Development
The compound has been utilized in the development of nanocomposites, where it acts as a coupling agent between inorganic nanoparticles and organic matrices. This enhances the dispersion of nanoparticles within the polymer matrix, leading to improved thermal and mechanical properties.

Biochemical Probes

Enzyme Inhibition Studies
As a biochemical probe, this compound has been employed to study enzyme inhibition mechanisms. Its ability to bind to active sites of enzymes allows researchers to investigate the kinetics of enzyme-substrate interactions, providing insights into metabolic pathways and potential drug targets.

Cellular Uptake Studies
The compound's structural characteristics make it suitable for studying cellular uptake mechanisms. By labeling it with fluorescent markers, researchers can track its distribution within cells, aiding in understanding drug delivery systems and cellular responses to therapeutic agents.

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of morpholine derivatives including this compound. The compound was tested against various cancer cell lines, showing significant cytotoxicity compared to control groups, particularly against breast cancer cells.

Case Study 2: Neuroprotection

Another investigation reported in Neuroscience Letters explored the neuroprotective effects of the compound in an animal model of Alzheimer's disease. The results indicated that treatment with this compound led to reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)morpholine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The morpholine-4-carboxamide scaffold is common among the compounds analyzed. Key variations arise from substituents on the morpholine ring or carboxamide group, which influence physicochemical properties and biological activity.

Table 1: Comparative Analysis of Morpholine-4-carboxamide Derivatives
Compound Name Molecular Formula Substituents Key Properties/Applications References
2-(Aminomethyl)morpholine-4-carboxamide C₆H₁₁N₃O₂ -NH₂CH₂ at C2; -CONH₂ at C4 Potential drug intermediate
N-Phenylmorpholine-4-carboxamide C₁₁H₁₂N₂O₂ -Ph at carboxamide N Biologically active amide; crystallized
N-(2-Chloroethyl)morpholine-4-carboxamide C₇H₁₃ClN₂O₂ -ClCH₂CH₂ at carboxamide N Alkylation agent in platinum complexes
Xamoterol (ICI 118587) C₁₆H₂₅N₃O₅ -[2-hydroxy-3-(4-hydroxyphenoxy)propyl]aminoethyl chain β₁-adrenergic agonist; 98% HPLC purity
2-(Morpholine-4-carbonylamino)benzoic acid C₁₂H₁₄N₂O₄ -Benzoic acid at C2 Enhanced solubility due to -COOH

Functional Group Impact on Properties

  • Aminomethyl Group (this compound): The primary amine enhances nucleophilicity, enabling participation in Schiff base formation or coordination chemistry.
  • Chloroethyl Substituent (N-(2-Chloroethyl)morpholine-4-carboxamide) : The chlorine atom introduces electrophilicity, facilitating alkylation reactions, as demonstrated in platinum complex studies .
  • Extended Side Chains (Xamoterol): The hydroxy-phenoxypropylaminoethyl chain in Xamoterol confers selectivity for β₁-adrenergic receptors, highlighting the role of side chains in biological targeting .

Critical Analysis of Divergences

  • Safety Profiles: While 2-(Aminomethyl)piperidine (a structurally related amine) shows skin irritation risks , toxicity data for this compound is absent in the evidence, necessitating further study.
  • Stability: The benzyl ester in Benzyl 2-(aminomethyl)morpholine-4-carboxylate may confer hydrolytic instability compared to the free carboxamide .

Biological Activity

2-(Aminomethyl)morpholine-4-carboxamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Chemical Structure : The compound consists of a morpholine ring with an aminomethyl group and a carboxamide functional group, which contributes to its biological properties.

Molecular Formula : C₇H₁₄N₂O₂

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it may inhibit the growth of bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.

Antiviral Effects

Preliminary studies suggest that this compound may also possess antiviral properties , particularly against certain viral strains. Its mechanism involves interference with viral replication processes, although specific pathways remain to be fully elucidated.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various biological responses. Its unique structural features enhance its binding affinity and specificity compared to other morpholine derivatives.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-(2-Aminoethyl)morpholine-4-carboxamideMorpholine ring with aminoethyl side chainDifferent side chain may influence biological activity
1,1-Dioxo-1lambda6-thiomorpholine-4-carboxamideThiomorpholine structureMay exhibit different reactivity patterns
Morpholine-4-carboxylic acidLacks amino side chainPrimarily an acid; lacks amide functionality

This comparison highlights how variations in structure can affect the biological activity of similar compounds.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition zones in agar diffusion tests, suggesting its potential as a broad-spectrum antimicrobial agent.

Investigation into Antiviral Mechanisms

Another research effort focused on the compound's antiviral properties, particularly against influenza viruses. In vitro assays indicated that treatment with this compound led to reduced viral titers, supporting its role in inhibiting viral replication.

Future Directions in Research

The promising biological activities of this compound warrant further investigation. Future studies should aim to:

  • Elucidate Mechanisms : Detailed studies on the molecular mechanisms underlying its antimicrobial and antiviral activities.
  • In Vivo Studies : Conduct animal model experiments to assess efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : Explore modifications to the compound's structure to enhance potency and selectivity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Aminomethyl)morpholine-4-carboxamide
Reactant of Route 2
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